

# ORIC-533: A Technical Whitepaper on a Novel CD73 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ORIC-533  |           |
| Cat. No.:            | B12362824 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**ORIC-533** is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a pivotal enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. Developed by ORIC Pharmaceuticals, this compound has demonstrated significant potential in preclinical studies and is currently under evaluation in clinical trials for relapsed/refractory multiple myeloma. This document provides a comprehensive technical overview of **ORIC-533**, including its discovery, chemical properties, mechanism of action, and key preclinical and clinical data.

### **Discovery and Chemical Structure**

**ORIC-533** was identified through a robust, structure-based drug design campaign. The starting point for its development was the binding mode of adenosine 5'-( $\alpha$ , $\beta$ -methylene)-diphosphonate with human CD73.[1] The chemical structure of **ORIC-533** free base is detailed below.

#### Chemical Structure:

• IUPAC Name: [(2S)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid[2]



Molecular Formula: C20H29ClN9O9P[2]

Molecular Weight: 605.9 g/mol [2]

CAS Number: 2641306-62-7[2]

# Mechanism of Action: The CD73-Adenosine Pathway

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive signal, inhibiting the function of various immune cells, including T cells, NK cells, and dendritic cells.[2] This allows cancer cells to evade immune surveillance.

**ORIC-533** is a competitive inhibitor of CD73. By binding to CD73, it blocks the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment. This restores and enhances the anti-tumor immune response.[2][3]



CD73-Adenosine Signaling Pathway and Inhibition by ORIC-533



Click to download full resolution via product page

CD73-Adenosine Pathway Inhibition by ORIC-533.



**Quantitative Data Summary** 

Table 1: In Vitro Potency of ORIC-533

| Assay Type                                      | Cell<br>Line/System                  | Parameter | Value           | Reference |
|-------------------------------------------------|--------------------------------------|-----------|-----------------|-----------|
| Biochemical<br>Assay                            | Soluble Human<br>CD73                | IC50      | <0.1 nM         | [4]       |
| Cellular<br>Adenosine<br>Production             | H1568 (Human<br>NSCLC)               | EC50      | 0.14 nM         | [4]       |
| Cellular<br>Adenosine<br>Production             | EMT6 (Mouse<br>Mammary<br>Carcinoma) | EC50      | 1.0 nM          | [4]       |
| T-Cell<br>Proliferation<br>Rescue (High<br>AMP) | Human CD8+ T-<br>cells               | EC50      | Single-digit nM | [5]       |
| Cytokine (TNF-α) Production Rescue              | Human CD8+ T-<br>cells               | -         | Potent rescue   | [4]       |

## **Table 2: Preclinical Pharmacokinetics of ORIC-533**

| Species               | Dosing<br>Route   | Clearanc<br>e     | Volume of<br>Distributi<br>on (Vss) | Half-life<br>(T <sub>1</sub> / <sub>2</sub> ) | Bioavaila<br>bility | Referenc<br>e |
|-----------------------|-------------------|-------------------|-------------------------------------|-----------------------------------------------|---------------------|---------------|
| Beagle<br>Dog         | IV (0.2<br>mg/kg) | 1.18<br>mL/min/kg | 0.270 L/kg                          | 3.2 h                                         | -                   | [4]           |
| Rat                   | РО                | Low               | -                                   | Supports<br>QD dosing                         | <3%                 | [6]           |
| Cynomolgu<br>s Monkey | РО                | Low               | -                                   | Supports<br>QD dosing                         | <3%                 | [6]           |



**Table 3: In Vivo Efficacy of ORIC-533** 

| Tumor Model                          | Dosing<br>Regimen   | Efficacy<br>Endpoint                          | Result | Reference |
|--------------------------------------|---------------------|-----------------------------------------------|--------|-----------|
| E.G7-OVA<br>Syngeneic<br>Mouse Model | 150 mg/kg QD,<br>PO | Tumor Growth<br>Inhibition (TGI)<br>on Day 19 | 67%    | [6]       |

# **Experimental Protocols Biochemical Assay for CD73 Inhibition**

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of ORIC-533 against soluble human CD73.
- · Methodology:
  - Recombinant soluble human CD73 was incubated with varying concentrations of ORIC-533.
  - The enzymatic reaction was initiated by the addition of adenosine monophosphate (AMP) as the substrate.
  - The reaction was allowed to proceed for a defined period at 37°C.
  - The amount of inorganic phosphate produced from the hydrolysis of AMP was quantified using the Malachite Green detection system.
  - IC<sub>50</sub> values were calculated from the dose-response curves.[6]

### **Cellular Adenosine Production Assay**

- Objective: To measure the half-maximal effective concentration (EC<sub>50</sub>) of ORIC-533 in inhibiting adenosine production in cancer cell lines.
- Methodology:







- Human non-small cell lung cancer (NSCLC) H1568 cells or mouse EMT6 cells, which have high endogenous CD73 expression, were seeded in 96-well plates.
- Cells were pre-treated with a serial dilution of ORIC-533 for 15 minutes.
- $\circ~$  AMP (10  $\mu\text{M})$  and an adenosine deaminase inhibitor, EHNA (5  $\mu\text{M}),$  were added to the cells.
- After 1 hour of incubation, the supernatant was collected.
- The concentration of adenosine in the supernatant was quantified by liquid chromatography-mass spectrometry (LC-MS/MS).
- EC<sub>50</sub> values were determined from the concentration-response curves.[7]



Workflow for Cellular Adenosine Production Assay



Click to download full resolution via product page

**Cellular Adenosine Production Assay Workflow.** 

## **T-Cell Activation and Proliferation Rescue Assay**



- Objective: To assess the ability of ORIC-533 to rescue AMP-mediated suppression of CD8+
   T-cell activation and proliferation.
- Methodology:
  - Human peripheral blood mononuclear cell (PBMC)-derived CD8+ T-cells were activated for 24 hours with tetrameric anti-CD3/CD28/CD2 antibodies in serum-free media.
  - Activated T-cells were labeled with CellTrace Violet and plated in 96-well plates.
  - Varying concentrations of ORIC-533 were added to the cells.
  - AMP was added 15 minutes later to induce immunosuppression.
  - Cells were incubated for 72-96 hours.
  - T-cell proliferation was quantified by flow cytometry based on the dilution of CellTrace Violet.
  - Cytokine levels (e.g., TNF-α) in the cell supernatants were measured by MSD ELISA.[8]

#### In Vivo Efficacy Study

- Objective: To evaluate the anti-tumor activity of orally administered ORIC-533 in a syngeneic mouse model.
- Methodology:
  - C57BL/6 mice were subcutaneously implanted with E.G7-OVA tumor cells.
  - Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
  - ORIC-533 (150 mg/kg) or vehicle was administered orally once daily (QD).
  - Tumor volumes and body weights were measured regularly.
  - At the end of the study, tumors were harvested for pharmacodynamic analysis, including measurement of intratumoral adenosine levels and immune cell profiling by flow cytometry.



Tumor Growth Inhibition (TGI) was calculated as: %TGI = 100% × [(Mean tumor volume of control group - Mean tumor volume of test group) / Mean tumor volume of control group].
 [6]

## **Clinical Development**

**ORIC-533** is currently being evaluated in a Phase 1b, open-label, dose-escalation and expansion study in patients with relapsed or refractory multiple myeloma (NCT05227144).[9] [10]

- Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of single-agent ORIC-533.[11]
- Patient Population: Heavily pretreated patients with relapsed or refractory multiple myeloma,
   with a high percentage being triple-class and penta-refractory.[11]
- Preliminary Findings (as of November 28, 2023):
  - ORIC-533 was well-tolerated with only Grade 1 and 2 treatment-related adverse events reported.[11]
  - A favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.[11]
  - Strong inhibition of soluble CD73 enzymatic activity was observed across all dose levels.
     [11]
  - Evidence of immune activation, including an increased abundance of activated CD8+ T cells and NK cells, was seen at doses ≥ 1200 mg.[11]
  - Reductions in soluble BCMA levels in serum suggest a measurable anti-myeloma effect.
     [11]

#### Conclusion

**ORIC-533** is a promising, orally bioavailable CD73 inhibitor with a best-in-class potential. Its potent and selective inhibition of the adenosine-generating enzyme CD73 leads to the reversal of immunosuppression in the tumor microenvironment. Robust preclinical data demonstrating in



vitro potency, favorable pharmacokinetics, and in vivo anti-tumor efficacy have supported its advancement into clinical development. Preliminary results from the Phase 1b trial in heavily pretreated multiple myeloma patients are encouraging, showing a favorable safety profile and early signs of clinical activity. Further investigation of **ORIC-533**, both as a single agent and in combination with other immunotherapies, is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ORIC-533 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Oric-533 free base | C20H29ClN9O9P | CID 156311996 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oricpharma.com [oricpharma.com]
- 4. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 5. Discovery of ORIC-533, an orally bioavailable CD73 inhibitor with best-in-class profile -American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death PMC [pmc.ncbi.nlm.nih.gov]
- 8. oricpharma.com [oricpharma.com]
- 9. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Initial Phase 1 Dose Escalation Data for ORIC-533 in [globenewswire.com]
- To cite this document: BenchChem. [ORIC-533: A Technical Whitepaper on a Novel CD73 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362824#discovery-and-chemical-structure-of-oric-533]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com